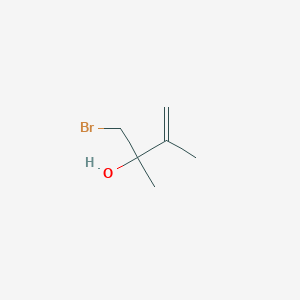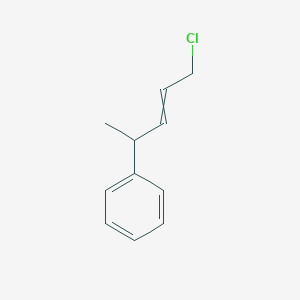
(5-Chloropent-3-en-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloropent-3-en-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a 5-chloropent-3-en-2-yl group. This compound is of interest due to its unique structure, which combines a chlorinated alkene with an aromatic ring, making it a valuable intermediate in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for (5-Chloropent-3-en-2-yl)benzene involves the reaction of 1-phenylethan-1-ol with (1-chloroallyl)trimethylsilane. This reaction is catalyzed by homogeneous Scandium triflate (Sc(OTf)3) under mild and neutral conditions. The reaction proceeds via the formation of a β-silyl-substituted carbocation intermediate, which then undergoes allylation to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of scalable catalytic processes, such as those involving Scandium triflate, is likely to be employed due to their efficiency and mild reaction conditions.
化学反応の分析
Types of Reactions
(5-Chloropent-3-en-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The alkene group can be oxidized to form epoxides or diols.
Reduction Reactions: The alkene group can be reduced to form saturated hydrocarbons.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines can replace the chlorine atom under basic conditions.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the alkene group.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the alkene group.
Major Products
Substitution: Products include hydroxylated or aminated derivatives.
Oxidation: Products include epoxides or diols.
Reduction: Products include saturated hydrocarbons.
科学的研究の応用
(5-Chloropent-3-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules due to its unique structure.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (5-Chloropent-3-en-2-yl)benzene exerts its effects involves the formation of reactive intermediates, such as carbocations, during chemical reactions. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and products. The pathways involved often include electrophilic aromatic substitution and nucleophilic addition reactions .
類似化合物との比較
Similar Compounds
- (5-Chloropent-4-en-2-yl)benzene
- (5-Chloropent-2-en-2-yl)benzene
- (5-Chloropent-3-en-1-yl)benzene
Uniqueness
(5-Chloropent-3-en-2-yl)benzene is unique due to the position of the chlorine atom and the double bond within the pentenyl group. This specific arrangement influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.
特性
CAS番号 |
143701-19-3 |
|---|---|
分子式 |
C11H13Cl |
分子量 |
180.67 g/mol |
IUPAC名 |
5-chloropent-3-en-2-ylbenzene |
InChI |
InChI=1S/C11H13Cl/c1-10(6-5-9-12)11-7-3-2-4-8-11/h2-8,10H,9H2,1H3 |
InChIキー |
HFZXKDHVFPQJIO-UHFFFAOYSA-N |
正規SMILES |
CC(C=CCCl)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


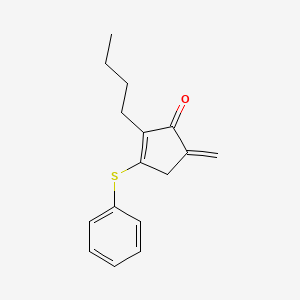
![4-(2-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B12551501.png)
![5-Iodo-1-[(4-methoxyphenyl)methyl]-1h-tetrazole](/img/structure/B12551508.png)
![Cyclobuta[B]furo[2,3-D]pyridine](/img/structure/B12551510.png)


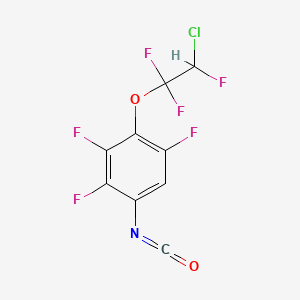
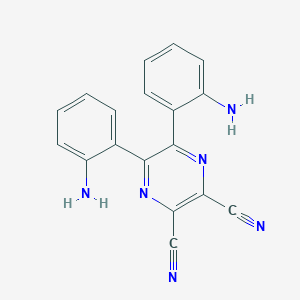
![Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B12551537.png)
![Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]-](/img/structure/B12551546.png)
![Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate](/img/structure/B12551550.png)
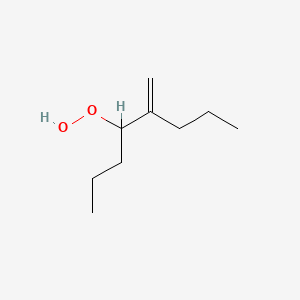
![2'-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1'-biphenyl]-2-carboxylate](/img/structure/B12551552.png)
